2-Fluorophenylglyoxal hydrate
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Overview
Description
2-Fluorophenylglyoxal hydrate is an organic compound with the molecular formula C8H7FO3. It is a derivative of phenylglyoxal, where a fluorine atom is substituted at the ortho position of the phenyl ring. This compound is known for its unique chemical properties and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluorophenylglyoxal hydrate can be synthesized through several methods. One common approach involves the oxidation of 2-fluoroacetophenone using selenium dioxide. The reaction typically occurs in an organic solvent such as acetic acid under reflux conditions. The resulting product is then hydrated to form the hydrate .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes the use of catalysts to enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Fluorophenylglyoxal hydrate undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 2-fluorobenzoic acid.
Reduction: Reduction reactions can convert it to 2-fluorophenylglycol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: 2-Fluorobenzoic acid.
Reduction: 2-Fluorophenylglycol.
Substitution: Various substituted phenylglyoxal derivatives.
Scientific Research Applications
2-Fluorophenylglyoxal hydrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme mechanisms and protein modifications.
Medicine: Research into its potential therapeutic effects and its role as a precursor in drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-fluorophenylglyoxal hydrate involves its interaction with various molecular targets. It can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to modifications that affect their activity. The compound’s reactivity is primarily due to the presence of the aldehyde and ketone functional groups, which can participate in nucleophilic addition and condensation reactions .
Comparison with Similar Compounds
Phenylglyoxal: Lacks the fluorine substitution, making it less reactive in certain contexts.
Methylglyoxal: Contains a methyl group instead of a phenyl group, leading to different reactivity and applications.
Benzil: A diketone with different chemical properties and uses.
Uniqueness: 2-Fluorophenylglyoxal hydrate is unique due to the presence of the fluorine atom, which enhances its reactivity and stability. This makes it particularly useful in applications where selective reactivity is required .
Biological Activity
2-Fluorophenylglyoxal hydrate is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research and bioconjugation applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
This compound is a derivative of phenylglyoxal, which exists in equilibrium with its hydrate form. The presence of the fluorine atom in its structure may influence its reactivity and biological interactions, particularly in terms of selectivity towards certain biomolecules.
Anticancer Properties
Research indicates that phenylglyoxal derivatives exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that compounds derived from phenylglyoxal, including those with fluorine substitutions, can inhibit the proliferation of human cancer cell lines such as HCT-116, HeLa, and MCF-7. The IC50 values for these compounds typically fall below 100 μM, indicating their potency in inducing cell death through apoptotic pathways.
- Table 1: Cytotoxic Activity of Phenylglyoxal Derivatives
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
This compound | HCT-116 | <100 | Apoptosis induction |
This compound | HeLa | <100 | Apoptosis induction |
This compound | MCF-7 | <100 | Apoptosis induction |
The mechanism through which these compounds exert their effects includes the activation of caspases, leading to increased apoptotic cell populations. For example, a study highlighted that treatment with specific phenylglyoxal derivatives resulted in a significant increase in caspase activity in HeLa cells, demonstrating their role in apoptosis (IC50 = 36 μM) .
Bioconjugation Applications
Another significant aspect of this compound is its application as a bioconjugation reagent. Its ability to selectively react with arginine residues in proteins makes it a valuable tool for developing radiopharmaceuticals and other bioconjugates. Research has shown that 2-fluorophenylglyoxal can effectively couple with proteins such as human serum albumin (HSA), enhancing the stability and functionality of the resulting conjugates.
- Table 2: Bioconjugation Efficiency of 2-Fluorophenylglyoxal
Reaction Conditions | HSA Loading (mg) | RCC (%) at pH 7.4 | RCC (%) at pH 10.0 |
---|---|---|---|
Incubation at 37 °C for 15 min | 0.5 | 64 ± 6 | Higher than pH 7.4 |
Incubation at 37 °C for 15 min | 10.0 | Increased | Significantly higher |
The reactivity of 2-fluorophenylglyoxal is enhanced at higher pH levels, indicating that adjusting the reaction conditions can optimize bioconjugation outcomes .
Case Studies
- Cytotoxicity Assessment : A study evaluated the effects of various phenylglyoxal derivatives on cancer cell lines. The results demonstrated that compounds with fluorine substitutions exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts. Specifically, the presence of the fluorine atom was linked to improved interaction with cellular targets involved in apoptosis .
- Bioconjugation with Proteins : In another investigation, researchers explored the use of 2-fluorophenylglyoxal for bioconjugating small proteins. The study found that the resulting conjugates maintained high binding affinities and demonstrated improved pharmacokinetics compared to unconjugated proteins .
Properties
IUPAC Name |
2-(2-fluorophenyl)-2-oxoacetaldehyde;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO2.H2O/c9-7-4-2-1-3-6(7)8(11)5-10;/h1-5H;1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFHVRGKWSAPSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=O)F.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382545 |
Source
|
Record name | 2-fluorophenylglyoxal hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170880-96-3 |
Source
|
Record name | 2-fluorophenylglyoxal hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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